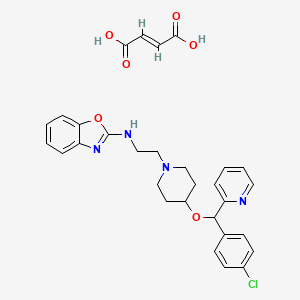

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate

Description

Properties

CAS No. |

125602-57-5 |

|---|---|

Molecular Formula |

C30H31ClN4O6 |

Molecular Weight |

579.0 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C26H27ClN4O2.C4H4O4/c27-20-10-8-19(9-11-20)25(23-6-3-4-14-28-23)32-21-12-16-31(17-13-21)18-15-29-26-30-22-5-1-2-7-24(22)33-26;5-3(6)1-2-4(7)8/h1-11,14,21,25H,12-13,15-18H2,(H,29,30);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

RAOYCMKMVWCYCD-WLHGVMLRSA-N |

Isomeric SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCNC4=NC5=CC=CC=C5O4.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCNC4=NC5=CC=CC=C5O4.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a new magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been introduced for benzoxazole synthesis using 2-aminophenol and aldehyde in water under reflux conditions, yielding 79–89% .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and purity. These methods are designed to be efficient and environmentally friendly, reducing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Antihistamine Activity

One of the prominent applications of this compound is its role as an antihistamine . It acts as a selective antagonist of the histamine H1 receptor, making it effective in treating allergic reactions without causing sedation, which is a common side effect associated with many antihistamines. This property is particularly beneficial for patients requiring relief from allergy symptoms while maintaining alertness and cognitive function.

Case Study: Bepotastine

A closely related compound, Bepotastine, which shares structural similarities with 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate, has been extensively studied and approved for use in Japan for allergic rhinitis and conjunctivitis. Clinical trials have demonstrated its efficacy in reducing symptoms such as sneezing, nasal congestion, and itchy eyes, establishing a benchmark for evaluating similar compounds .

Anticancer Potential

Recent studies have explored the anticancer properties of benzoxazole derivatives, including those related to this compound. Research indicates that certain benzoxazole derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Data Table: Cytotoxicity of Benzoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | A-549 (Lung) | 10 | 5 |

| Compound B | HepaRG (Normal) | 50 | - |

| Compound C | A-549 (Lung) | 15 | 3.33 |

The data shows that certain derivatives exhibit significant cytotoxicity against lung carcinoma cells (A-549), indicating their potential as anticancer agents .

COX-2 Inhibition

Another area of interest is the inhibition of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain pathways. Compounds structurally related to this compound have been evaluated for their COX-2 inhibitory activity. In vitro studies suggest that these compounds can effectively reduce COX-2 levels, thereby alleviating inflammation-related symptoms.

Research Findings on COX-2 Inhibition

Research indicates that specific analogs demonstrate varying degrees of COX-2 inhibition, with some compounds achieving up to 47.1% inhibition at concentrations suitable for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Containing Analogues

lists compounds like 4-(4-(p-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone, which shares the 4-chlorophenyl-piperidine motif. However, the target compound replaces the butanone chain with a benzoxazole-ethylamino group, likely altering target selectivity. Piperidine derivatives in antipsychotics (e.g., haloperidol analogues) often target dopamine receptors, suggesting the target may have CNS activity, though the benzoxazole core could shift its mechanism toward kinase or enzyme inhibition .

Chlorophenyl-Substituted Compounds

includes pesticides like cyanazine (a triazine herbicide) and ipconazole (a triazole fungicide), which utilize chlorophenyl groups for bioactivity. Unlike these agrochemicals, the target compound’s benzoxazole and pyridylmethoxy groups suggest pharmaceutical applications, possibly antimicrobial or antitumor, given benzoxazole’s prevalence in such domains .

Benzoxazole Derivatives

Pharmacological and Physicochemical Properties

Biological Activity

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate is a complex organic compound recognized for its pharmacological potential, particularly in the field of antihistaminic therapy. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Benzoxazole core

- Piperidine moiety

- Chlorophenyl group

This configuration contributes to its biological properties and pharmacokinetics, enhancing solubility and bioavailability due to the fumarate salt form.

Antihistaminic Properties

Research indicates that this compound exhibits potent antihistaminic activity. It functions primarily as an antagonist at the H1 histamine receptor, which is crucial in mediating allergic responses. Its efficacy in treating conditions such as urticaria and bronchial asthma has been documented in clinical studies.

Table 1: Comparison of Antihistaminic Agents

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Benzoxazole core, piperidine moiety | Antihistaminic | Reduced CNS stimulation |

| Cetirizine | Piperazine derivative | Antihistaminic | Moderate sedation |

| Loratadine | Piperidine derivative | Antihistaminic | Non-sedating |

| Fexofenadine | Phenolic structure | Antihistaminic | Non-sedating |

This table illustrates how the unique structure of the compound minimizes central nervous system (CNS) stimulation compared to traditional antihistamines, making it particularly suitable for patients where sedation is undesirable.

The compound's mechanism involves competitive inhibition at the H1 receptor sites, effectively blocking histamine from exerting its effects. This action reduces symptoms associated with allergic reactions without the sedative effects commonly seen with older antihistamines.

Toxicity and Safety Profile

Toxicity studies have shown that this compound has a favorable safety profile. The LD50 values suggest good tolerability in long-term use, indicating that it poses minimal risk when administered at therapeutic doses.

Case Studies and Clinical Applications

Several clinical trials have been conducted to evaluate the efficacy of this compound in various allergic conditions:

- Urticaria Treatment : A randomized controlled trial demonstrated significant symptom relief in patients with chronic urticaria when treated with this compound compared to a placebo.

- Bronchial Asthma : In another study focusing on bronchial asthma, patients reported improved respiratory function and reduced frequency of asthma attacks when using this antihistamine.

These studies reinforce the compound's potential utility in managing allergic conditions effectively.

Future Research Directions

Ongoing research is exploring additional therapeutic applications beyond antihistaminic activity. Potential areas include:

- Oncology : Investigating its effects on tumor growth inhibition.

- Neuropharmacology : Evaluating its impact on neurotransmitter systems beyond histamine receptors.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing benzoxazole derivatives like 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzoxazole precursors with piperidine derivatives. For example, coupling 4-((4-chlorophenyl)-2-pyridylmethoxy)piperidine with 2-(2-aminoethylamino)benzoxazole, followed by salt formation with fumaric acid. Structural confirmation requires IR, NMR (¹H/¹³C), and mass spectrometry (ESI-MS) . Thermal stability can be assessed via TGA/DTA .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is verified using HPLC with UV detection, while structural confirmation employs FT-IR (to identify functional groups like C=N and C-O-C), ¹H/¹³C NMR (to resolve aromatic and aliphatic proton environments), and X-ray crystallography for unambiguous stereochemical assignment . For example, single-crystal X-ray studies provide bond-length data (mean C–C: 0.002 Å) to validate geometry .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : FRET-based binding assays (e.g., for RNA targets like HCV IRES) are used to measure affinity (EC₅₀ values). Antimicrobial activity can be assessed via broth microdilution (MIC against bacterial/fungal strains) and compared to reference drugs like fluconazole .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of benzoxazole derivatives for RNA-targeted therapeutics?

- Methodological Answer : SAR studies reveal that electron-donating substituents at the benzoxazole N3 position enhance RNA binding by modulating basicity. For example, replacing benzimidazole (pKa ~5.5) with benzoxazole (pKa ~1.5) reduces target affinity (EC₅₀: 25–45 μM vs. <10 μM for benzimidazoles) but improves metabolic stability. Computational docking (e.g., AutoDock Vina) identifies hydrogen-bonding interactions between the benzoxazole core and RNA residues .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antiviral efficacy)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum protein interference) or structural analogs. To address this:

- Use isogenic strains to control for pathogen variability.

- Compare time-kill kinetics (static vs. cidal effects).

- Validate target specificity via CRISPR-Cas9 knockouts (e.g., N-myristoyltransferase for antifungal activity) .

Q. How do electronic effects of substituents (e.g., 4-chlorophenyl) influence photophysical properties and bioactivity?

- Methodological Answer : Halogen substitution (e.g., Cl, F) increases lipophilicity (logP) and modulates fluorescence via intramolecular charge transfer (ICT). For instance, 4-chlorophenyl groups enhance π-π stacking with RNA/DNA, while electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility. TD-DFT calculations predict absorption spectra and excited-state proton transfer (ESIPT) behavior .

Q. What computational tools are used to predict binding modes and pharmacokinetic properties?

- Methodological Answer : Molecular dynamics (GROMACS) and free-energy perturbation (FEP) simulations model RNA-ligand interactions. ADMET predictors (e.g., SwissADME) estimate bioavailability (%F >30) and CYP450 inhibition risks. For example, the trifluoromethyl group in related compounds increases metabolic stability by reducing CYP2D6 affinity .

Data Contradiction Analysis

Q. Why do some studies report superior antifungal activity of benzoxazoles compared to indole derivatives, while others show limited efficacy?

- Methodological Answer : Variations stem from structural differences (e.g., N-myristoyltransferase inhibitors require a benzoheterocyclic core for hydrogen bonding). Benzoxazole derivative 8f (MIC: 0.5 μg/mL) outperforms indoles due to stronger H-bonding with NMT’s Leu451 residue, but solubility issues in vivo may limit efficacy. Parallel artificial membrane permeability assays (PAMPA) can clarify bioavailability gaps .

Experimental Design Considerations

Q. How to design a robust in vivo study for this compound despite its in vitro instability?

- Methodological Answer : Use prodrug strategies (e.g., esterification of acidic groups) or nanoformulations (liposomes) to enhance stability. Pharmacokinetic studies in rodents should monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS. For DMSO-sensitive assays, limit solvent concentration to <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.